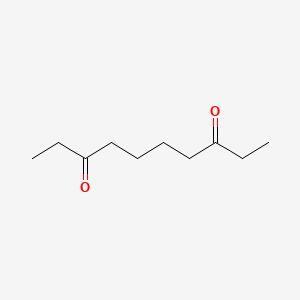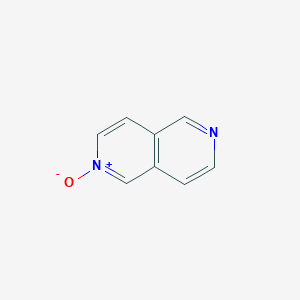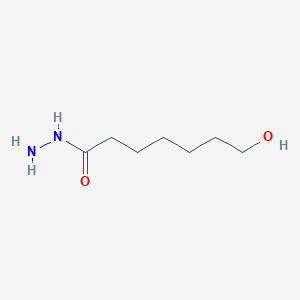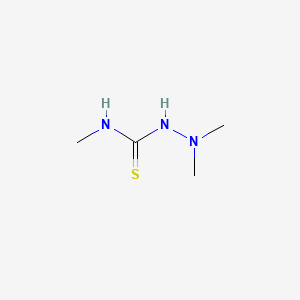
N,2,2-Trimethylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethylhydrazinecarbothioamide is a chemical compound with the molecular formula C4H11N3S and a molecular weight of 133.22 g/mol. It is also known by its IUPAC name, 1-(dimethylamino)-3-methylthiourea. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group with three methyl groups attached.
Méthodes De Préparation
The synthesis of N,2,2-Trimethylhydrazinecarbothioamide typically involves the reaction of dimethylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
N,2,2-Trimethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,2,2-Trimethylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,2,2-Trimethylhydrazinecarbothioamide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
N,2,2-Trimethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
N,N-Dimethylhydrazinecarbothioamide: Similar in structure but with different methyl group positions.
N-Methylhydrazinecarbothioamide: Lacks one of the methyl groups present in this compound.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which influences its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
21076-58-4 |
|---|---|
Formule moléculaire |
C4H11N3S |
Poids moléculaire |
133.22 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-5-4(8)6-7(2)3/h1-3H3,(H2,5,6,8) |
Clé InChI |
JSUDNYBCWXHLQC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


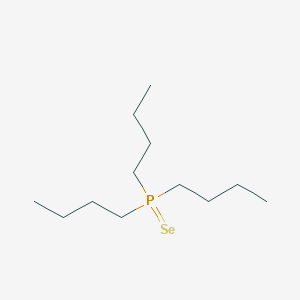
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
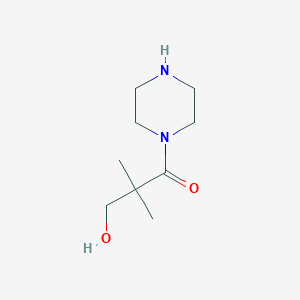
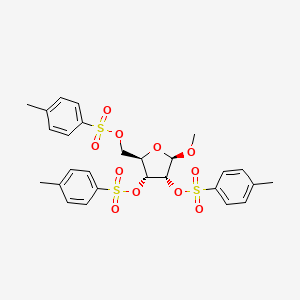
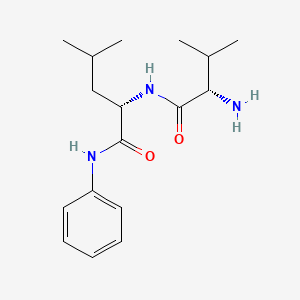
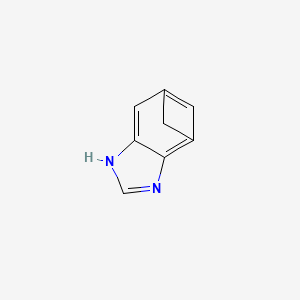
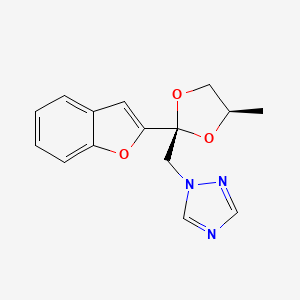
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
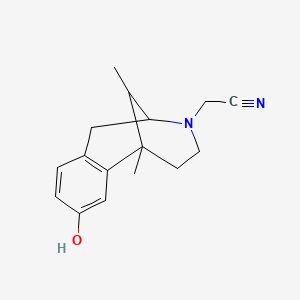
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
